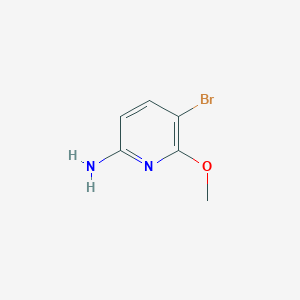

5-Bromo-6-methoxypyridin-2-amine

描述

Strategic Importance as a Pyridine (B92270) Scaffold in Chemical Sciences

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. researchgate.netrsc.orgnih.govnih.gov Its importance stems from a combination of unique chemical properties that make it a "privileged scaffold" in drug discovery and materials science. rsc.org As an isostere of benzene, the pyridine ring is readily incorporated into molecules to modulate their biological and physical properties. rsc.org

Key characteristics that contribute to the strategic importance of the pyridine scaffold include:

Polarity and Solubility: The nitrogen atom in the pyridine ring makes it more polar than benzene and capable of forming hydrogen bonds, which can enhance the aqueous solubility of drug candidates. researchgate.netnih.gov This is a crucial parameter for improving the bioavailability of therapeutic agents. researchgate.net

Basicity: The basic nature of the pyridine nitrogen allows for the formation of salts, which can improve a compound's stability and formulation characteristics. nih.gov

Reactivity: The pyridine ring exhibits distinct reactivity. The electron-deficient nature of the ring, due to the electronegative nitrogen, makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. Conversely, electrophilic substitution occurs, albeit less readily than in benzene, primarily at the 3-position. nih.gov This predictable reactivity allows chemists to selectively introduce various functional groups.

Bioisosterism: The pyridine ring is often used as a bioisostere for other chemical groups, including the benzene ring or moieties containing nitrogen or amide bonds. rsc.orgresearchgate.net This substitution can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and refine its pharmacokinetic profile. rsc.org

The versatility of the pyridine scaffold is evidenced by its presence in over 7,000 drug molecules and numerous FDA-approved therapeutics, ranging from antiviral and anticancer agents to cardiovascular drugs. rsc.orgnih.gov

Current Research Landscape and Emerging Applications in Organic Synthesis and Pharmaceutical Research

While extensive literature on the pyridine scaffold exists, research on 5-Bromo-6-methoxypyridin-2-amine itself is more specialized. Its primary role in the current research landscape is that of a highly functionalized and versatile intermediate in organic synthesis. The presence of three distinct functional groups at specific positions (bromo, methoxy (B1213986), and amino) allows for a variety of subsequent chemical transformations, making it a valuable starting material for constructing more complex molecular architectures.

Although specific blockbuster drugs containing this exact fragment are not prominent, its value is understood in the context of its class. Bromo-aminopyridine derivatives are widely recognized as important raw materials for the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com The bromine atom, for instance, is a key functional group for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), a cornerstone of modern synthetic chemistry. The amino group can be readily modified or used to build larger structures, while the methoxy group influences the electronic properties and conformation of the molecule.

Isomers and structurally related compounds of this compound are actively used in pharmaceutical research, particularly in the development of treatments for neurological disorders. For instance, methoxypyridine motifs are being incorporated into gamma-secretase modulators, which are under investigation as potential therapies for Alzheimer's disease. The strategic placement of substituents on the pyridine ring is crucial for optimizing activity and drug-like properties such as solubility and the ability to cross the blood-brain barrier.

Given its structure, this compound is a prime candidate for use in the synthesis of compound libraries for high-throughput screening in drug discovery campaigns. Its availability from commercial suppliers indicates its utility as a building block for medicinal chemists and researchers in various fields.

Chemical Compound Data

Below are interactive tables detailing the properties of the compounds mentioned in this article.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-6-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTFWVSVDMLUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697583 | |

| Record name | 5-Bromo-6-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211533-83-3 | |

| Record name | 5-Bromo-6-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-6-methoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 6 Methoxypyridin 2 Amine and Its Analogs

Regioselective Synthesis Approaches for Substituted Pyridin-2-amines

Regioselectivity is a critical consideration in the synthesis of substituted pyridines. The ability to control the position of functional groups on the pyridine (B92270) ring is paramount for achieving the desired molecular architecture and biological activity.

One notable approach involves the regioselective lithiation–substitution of 2-amino-5-bromopyrimidin-4(3H)-one to introduce substituents at the C-6 position. nih.gov This method provides a versatile and efficient pathway to a series of 6-substituted derivatives. nih.gov Another strategy focuses on the reaction of methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiolate anion in DMF, which shows high regioselectivity for substitution at the 6-position. nih.gov Subsequent methoxylation, oxidation, and nucleophilic substitution with methylamine (B109427) yield the desired 6-methylamino derivative. nih.gov

Furthermore, the synthesis of N-substituted 2-pyridones and 2-substituted pyridines can be achieved through the regioselective metal-free C-O and C-N bond cleavage of oxazoline[3,2-a]pyridiniums. nih.gov Quantum chemistry calculations have been employed to understand the reaction mechanism and regioselectivity, revealing that the choice of nucleophile dictates the site of attack. nih.gov For instance, aniline (B41778) and aliphatic amines tend to attack the C8 position to form N-substituted pyridones, whereas certain phenylaliphatic amines favor attack at the C2 position, leading to 2-substituted pyridines. nih.gov

Multi-step Synthetic Sequences from Readily Available Precursors

The synthesis of complex pyridine derivatives often necessitates multi-step sequences starting from simple, commercially available precursors. beilstein-journals.org These sequences are designed to build molecular complexity in a controlled and efficient manner.

A common strategy involves the modification of readily available pyridine building blocks. For example, 2-aminopyridine (B139424) can serve as a starting material for the synthesis of 2,3-diaminopyridine. This process involves bromination to form 2-amino-5-bromopyridine (B118841), followed by nitration to yield 2-amino-5-bromo-3-nitropyridine, and subsequent reduction. orgsyn.org Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key fragment of a potent antagonist for dopamine (B1211576) and serotonin (B10506) receptors, has been achieved through a multi-step pathway. nih.gov This synthesis starts from methyl 2,6-dichloropyridine-3-carboxylate and involves a series of regioselective substitutions and functional group manipulations. nih.gov

Another example is the synthesis of 2-amino-5-ethoxypyridine, which can be prepared from 3-ethoxypyridine (B173621) via 2-bromo-3-ethoxy-6-nitropyridine. researchgate.net This route is preferred over the synthesis from 2-aminopyridine due to side reactions that occur when treating 2-amino-5-bromopyridine with sodium ethoxide. researchgate.net

Catalytic Methodologies in Pyridine Derivative Synthesis

Catalytic methods have revolutionized the synthesis of pyridine derivatives, offering high efficiency, selectivity, and functional group tolerance. Palladium and nickel catalysts are particularly prominent in this area.

Palladium-Catalyzed Reactions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds in the synthesis of pyridine derivatives. nih.govorganic-chemistry.orgthieme-connect.comnih.gov These reactions typically involve the coupling of a halo-pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govthieme-connect.com

The Suzuki-Miyaura reaction is valued for its tolerance of a wide range of functional groups and generally provides good to excellent yields. nih.govorganic-chemistry.org For instance, a series of novel pyridine derivatives were synthesized in moderate to good yields via the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.gov The reaction conditions often involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ or K₂CO₃ in a solvent mixture like dioxane/water. nih.govthieme-connect.com

Challenges can arise with nitrogen-containing heterocycles, which can sometimes inhibit the catalyst. organic-chemistry.org However, the development of highly active catalysts, such as those composed of palladium and dialkylbiphenylphosphino ligands, has enabled the efficient coupling of even challenging substrates like aminoheteroaryl halides. organic-chemistry.org Beyond Suzuki coupling, palladium catalysts are also employed in other transformations such as aminocarbonylation and Buchwald-Hartwig amination to introduce amide and amine functionalities, respectively. researchgate.netnih.gov

| Catalyst | Reactants | Product Type | Reference |

| Pd(PPh₃)₄ | 5-bromo-2-methylpyridin-3-amine, arylboronic acids | Biaryl pyridines | nih.gov |

| Pd(OAc)₂/XantPhos | 6-iodoquinoline, various amines | Quinoline-6-carboxamides | nih.gov |

| Pd(OAc)₂/BINAP | 5-bromo-2-alkyl/aryl-isoindoline-1,3-diones, 2-bromopyridin-3-ylamine | Heteroaryl phthalimides | researchgate.net |

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a valuable alternative and complement to palladium-based systems for the synthesis of pyridine derivatives. elsevierpure.comucla.eduubc.ca Nickel catalysts can mediate a variety of transformations, including cross-coupling reactions and C-H activation.

One notable application is the nickel-catalyzed enantioselective arylation of pyridinium (B92312) salts. ucla.edu This method allows for the synthesis of enantioenriched 2-aryl-1,2-dihydropyridines, which are versatile chiral building blocks for complex piperidine (B6355638) derivatives. ucla.edu The reaction proceeds through the in situ formation of a pyridinium salt, which then undergoes cross-coupling with an arylzinc reagent in the presence of a chiral nickel catalyst. ucla.edu

Nickel catalysts are also effective in the direct C-H activation of pyridine-N-oxides for addition across alkynes. elsevierpure.com This reaction provides (E)-2-alkenylpyridine-N-oxides with high selectivity, which can be subsequently deoxygenated to afford a variety of 2-substituted pyridines. elsevierpure.com Furthermore, nickel(II)-hydrazineylpyridine complexes have been shown to catalyze the regioselective synthesis of α-benzyl substituted β-hydroxy ketones. rsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become an increasingly popular technique in organic chemistry, often leading to significantly reduced reaction times, higher yields, and improved product purities compared to conventional heating methods. nih.govresearchgate.net

This technology has been successfully applied to the synthesis of various pyridine and other azaheterocyclic derivatives. For example, the synthesis of novel 6-methoxy-5,6-dihydro-5-azapurines was achieved using a microwave-assisted approach that was simple, fast, and relied on easily accessible reagents. acs.orgresearchgate.netnih.gov In this case, microwave irradiation at 140°C dramatically increased the yield of a key formamidine (B1211174) intermediate compared to conventional heating. acs.orgresearchgate.net

Similarly, the synthesis of bis-pyrimidine derivatives and other heterocyclic systems has been shown to be more efficient under microwave irradiation, with reaction times decreasing from hours to minutes and yields increasing by 10-20%. nih.gov The advantages of microwave-assisted synthesis are attributed to the efficient and uniform heating of the reaction mixture through dipolar polarization and ionic conduction mechanisms. nih.gov

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Formamidine Synthesis | 70°C, 30 min, 4% yield | 140°C, 47% yield | acs.orgresearchgate.net |

| Bis-pyrimidine Synthesis | 6-15 hours | 10-15 minutes, 10-15% higher yield | nih.gov |

| Thioalkylation | 10-20 hours | 30-60 seconds, 20-40% higher yield | nih.gov |

Development of Efficient and Universal Synthetic Approaches for Key Intermediates

The development of efficient and universal synthetic approaches for key intermediates is a cornerstone of modern synthetic chemistry. These intermediates serve as versatile building blocks that can be elaborated into a wide range of target molecules.

One such approach is the dearomatizing spirocyclization of 4-(1′-hydroxycycloalkyl)pyridines to generate dihydropyridine (B1217469) spirocycles. acs.org This method, which proceeds via an electrophile-induced dearomative semi-pinacol rearrangement, is operationally simple and provides access to a diverse family of spirocyclic structures from readily available pyridine precursors. acs.org

Another example is the development of a general and efficient one-pot method for the 2-amination of pyridines. nih.gov This procedure converts pyridine N-oxides to 2-aminopyridines in high yields and with excellent selectivity by using Ts₂O-t-BuNH₂ followed by in situ deprotection. nih.gov This method provides a straightforward route to a fundamental class of pyridine derivatives.

The synthesis of diversely substituted pyridin-2(1H)-ones can be achieved from a common intermediate prepared from commercially available starting materials. nih.gov This intermediate can then be subjected to various transformations, such as Suzuki-Miyaura coupling and catalytic hydrogenation, to introduce a range of substituents. nih.gov These examples highlight the power of developing robust synthetic routes to key intermediates as a strategy for accessing a broad spectrum of complex molecules.

Chemical Reactivity and Functionalization of 5 Bromo 6 Methoxypyridin 2 Amine

Functionalization via the Bromine Atom

The bromine atom at the 5-position of the pyridine (B92270) ring is a primary site for functionalization, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on an unactivated aryl halide is generally challenging, the pyridine ring's electron-deficient nature can facilitate such reactions under specific conditions. However, the lone pair of electrons on the nitrogen atom of primary and secondary amines can act as nucleophiles, attacking electron-deficient carbon centers. chemguide.co.uk This can lead to the displacement of the bromine atom, though this often requires harsh reaction conditions or activation of the pyridine ring.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 5-Bromo-6-methoxypyridin-2-amine serves as an excellent handle for these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce new aryl or vinyl groups at the 5-position of the pyridine ring. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed in moderate to good yields. mdpi.comresearchgate.net The reaction is typically carried out using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.comresearchgate.net

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction provides a direct method for the vinylation of the pyridine ring. The Heck reaction is a popular method for synthesizing aryl-substituted olefins. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This reaction is highly valuable for the introduction of alkynyl moieties, which can be further functionalized. The Sonogashira coupling is a versatile method for creating C-C bonds and has been extensively reviewed. mdpi.com The reaction conditions are often mild and compatible with a variety of functional groups. soton.ac.ukresearchgate.net

Table 1: Examples of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-6-methoxypyridin-2-amine |

| Heck | Alkene | Pd(OAc)₂ / Base | 5-Vinyl-6-methoxypyridin-2-amine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-6-methoxypyridin-2-amine |

Reactivity of the Amine Group for Derivatization

The primary amine group at the 2-position is nucleophilic and can readily undergo a variety of derivatization reactions. These include acylation, alkylation, and formation of Schiff bases.

Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. For example, the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) yields N-[5-bromo-2-methylpyridin-3-yl]acetamide. mdpi.com This transformation is often used to protect the amine group or to introduce new functional groups.

Alkylation: The amine can be alkylated with alkyl halides, although over-alkylation to form secondary and tertiary amines can be an issue. chemguide.co.uk

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the 6-position is generally stable but can be cleaved under certain conditions to yield the corresponding pyridone. This is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting pyridone exists in tautomeric equilibrium with its corresponding hydroxypyridine.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The existing substituents on the ring further influence the position of any potential substitution. The amino group is an activating, ortho-, para-directing group, while the bromo and methoxy groups are also ortho-, para-directing. However, the bromine atom is deactivating. The interplay of these electronic effects makes predicting the outcome of electrophilic substitution complex. Nitration, for example, would likely occur at the 3-position, directed by the powerful activating effect of the amino group, though the steric hindrance from the adjacent methoxy group could be a factor.

Chemo- and Regioselectivity in Complex Pyridine Chemistry

In molecules with multiple reactive sites like this compound, achieving chemo- and regioselectivity is crucial for synthetic utility.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in cross-coupling reactions, the bromine atom is selectively functionalized without affecting the amine or methoxy groups under carefully controlled conditions. Similarly, the amine group can be selectively acylated without cleaving the methoxy group.

Regioselectivity: This refers to the preferential reaction at one position over another. In the context of this molecule, palladium-catalyzed cross-coupling reactions occur exclusively at the carbon-bromine bond. For electrophilic substitution, the regioselectivity is governed by the combined directing effects of the existing substituents. The synthesis of specifically substituted pyrimidinones (B12756618) often relies on highly regioselective lithiation-substitution protocols. nih.gov

Computational and Theoretical Chemistry Studies of 5 Bromo 6 Methoxypyridin 2 Amine and Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For derivatives of 2-aminopyridine (B139424), DFT calculations have been employed to understand their geometry, vibrational frequencies, and electronic characteristics, which are foundational to predicting their reactivity and spectroscopic behavior. researchgate.netresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of molecular stability and reactivity. youtube.com

For 2-aminopyridine derivatives, the distribution of HOMO and LUMO is heavily influenced by the nature and position of substituents on the pyridine (B92270) ring. Generally, the HOMO is distributed over the aminopyridine ring, indicating that this is the likely site for electrophilic attack. The LUMO, conversely, is also typically located across the aromatic system. researchgate.net In the case of 5-bromo-6-methoxypyridin-2-amine, the electron-donating amino and methoxy (B1213986) groups would be expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom would likely lower the energy of the LUMO.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyridine Derivative (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: This table is illustrative and based on general findings for substituted pyridines. The actual values for this compound would require specific DFT calculations. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For a molecule like this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, as well as the amino group, making these sites favorable for interactions with electrophiles. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, indicating their role as hydrogen bond donors. researchgate.net

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. rsc.org

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound (Qualitative)

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Pyridine Nitrogen Atom | Negative | Site for electrophilic attack/protonation |

| Amino Group (Nitrogen) | Negative | Site for electrophilic attack/hydrogen bonding |

| Methoxy Group (Oxygen) | Negative | Site for electrophilic attack |

| Amino Group (Hydrogens) | Positive | Hydrogen bond donor site |

| Aromatic Ring | Variable | Influenced by all substituents |

| Note: This table is a qualitative prediction based on the functional groups present in the molecule. |

DFT calculations can accurately predict spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis absorption). Theoretical vibrational analysis for related molecules like 2-amino-5-bromopyridine (B118841) has been performed to assign the observed experimental bands to specific vibrational modes of the molecule. chemicalbook.com The characteristic vibrational frequencies for the C-H, N-H, C-N, C-O, and C-Br bonds, as well as the pyridine ring vibrations, can be calculated. For instance, C-H stretching vibrations in aromatic rings typically appear in the 3000–3100 cm⁻¹ region. chemicalbook.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals. rsc.org Substituted pyridines generally exhibit π → π* and n → π* transitions. researchgate.net The presence of auxochromes like the amino and methoxy groups, and a chromophore like the brominated pyridine ring, would be expected to influence the absorption maxima. researchgate.netacs.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretching (amino group) | 3300-3500 |

| C-H stretching (aromatic) | 3000-3100 |

| C=N stretching (pyridine ring) | 1600-1650 |

| C-O stretching (methoxy group) | 1200-1300 |

| C-Br stretching | 500-650 |

| Note: These are general ranges and the precise frequencies for the title compound would need to be calculated specifically. |

Molecular Docking Analysis for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netbenthamdirect.com

While no specific docking studies on this compound were found, numerous studies on other 2-aminopyridine derivatives have demonstrated their potential to bind to various biological targets. These studies reveal that the 2-aminopyridine scaffold is a versatile platform for designing molecules with specific biological activities, such as antibacterial or anticancer properties. benthamdirect.comcncb.ac.cnnih.gov The interactions are often governed by hydrogen bonds formed by the amino group and the pyridine nitrogen, as well as hydrophobic interactions involving the pyridine ring and its substituents. researchgate.net

Table 4: Representative Molecular Docking Results for 2-Aminopyridine Derivatives with Biological Targets (Illustrative)

| Derivative Class | Protein Target | Key Interactions Observed |

| 2-amino-3-cyanopyridines | S. aureus (PDB: 4URM) | Hydrogen bonding, hydrophobic interactions |

| N-protected amino acid derivatives of 2-aminopyridine | Beta-catenin (CTNNB1) | Favorable binding energies and interactions |

| Note: This table illustrates the types of findings from molecular docking studies on related compounds and does not represent data for the title compound. |

Crystal Structure Analysis and Intermolecular Interactions (Hydrogen Bonding, Hirshfeld Surface)

The analysis of a compound's crystal structure provides definitive information about its three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. Techniques like X-ray crystallography and Hirshfeld surface analysis are pivotal in this regard. nih.goviucr.org

Although a crystal structure for this compound is not publicly available, studies on co-crystals and salts of other 2-aminopyridines, such as 2-aminopyridinium hydrogen phthalate (B1215562) and derivatives of 2-amino-5-bromopyridine, have been reported. chemicalbook.comnih.gov These studies consistently highlight the crucial role of hydrogen bonding in the formation of their supramolecular structures. The amino group is a potent hydrogen-bond donor, while the pyridine nitrogen is a hydrogen-bond acceptor. nih.goviucr.org

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. iucr.orgresearchgate.net It maps interactions such as H···H, N···H, and C···H contacts, providing a detailed picture of the forces that hold the crystal lattice together. researchgate.netnih.gov For a molecule like this compound, one would anticipate strong N-H···N hydrogen bonds forming dimers or chains, a common motif in aminopyridine structures.

Table 5: Common Intermolecular Interactions in 2-Aminopyridine Derivative Crystals

| Interaction Type | Description |

| N-H···N Hydrogen Bonds | Formation of dimers and chains via the amino group and pyridine nitrogen. iucr.org |

| N-H···O Hydrogen Bonds | Interactions with other functional groups or co-formers. nih.gov |

| C-H···π Interactions | Weak interactions involving the aromatic ring. researchgate.net |

| π-π Stacking | Stacking of pyridine rings, contributing to crystal packing. researchgate.net |

| Note: This table summarizes common interactions found in the crystal structures of related 2-aminopyridine compounds. |

Applications in Medicinal Chemistry and Drug Discovery Research

Utilization as a Key Building Block for Bioactive Molecules

5-Bromo-6-methoxypyridin-2-amine serves as a crucial intermediate in the synthesis of complex organic molecules. The 2-aminopyridine (B139424) scaffold, a core component of this compound, is a well-recognized pharmacophore—a molecular feature responsible for a drug's pharmacological activity. researchgate.net The bromine and methoxy (B1213986) groups attached to the pyridine (B92270) ring offer reactive sites for chemical modifications, enabling chemists to construct a variety of molecular structures. This versatility allows for the exploration of new chemical entities with the potential for therapeutic applications. While specific blockbuster drugs originating directly from this compound are not yet prevalent in the public domain, its structural motifs are integral to many compounds currently under investigation in various drug discovery programs. The broader class of 2-aminopyridine derivatives is a cornerstone in the development of numerous therapeutic agents. researchgate.net

Development of Novel Therapeutic Agents

The 2-aminopyridine core is a privileged scaffold in medicinal chemistry, with its derivatives being extensively studied for the development of new drugs. researchgate.net The strategic placement of the bromo and methoxy substituents in this compound can significantly modulate the pharmacological properties of the resulting molecules, including their potency, selectivity, and how they are absorbed, distributed, metabolized, and excreted by the body.

The 2-aminopyridine structure is found in several established anti-inflammatory medications. researchgate.net Although studies detailing the direct synthesis of anti-inflammatory drugs from this compound are not widely available, the broader class of substituted 2-aminopyridines holds considerable promise in this therapeutic area. For instance, various derivatives of 2-aminopyridine have been synthesized and have demonstrated significant anti-inflammatory activity. nih.gov The mechanism behind these effects is often linked to their ability to modulate key enzymes and signaling pathways that drive the inflammatory response, such as the cyclooxygenase (COX) enzymes. nih.govmdpi.com

Substituted pyridines, including derivatives of 2-aminopyridine, are a prominent class of compounds in the design of modern anti-cancer drugs. nih.gov The molecular architecture of this compound makes it a promising starting point for the synthesis of compounds with potential anti-tumor properties. For example, 5-bromo-7-azaindolin-2-one derivatives, which feature a similar substituted bromo-pyridine core, have been synthesized and have shown anti-tumor activity. nih.gov Additionally, researchers have explored amino acid conjugates of 2-aminopyridine as potential anti-cancer agents, with some of these compounds showing encouraging results against ovarian cancer cell lines. nih.gov

While direct synthesis from this compound is not explicitly documented, a closely related positional isomer, 5-bromo-2-methoxypyridin-3-amine, has been successfully employed as a key intermediate in the creation of potent inhibitors of PI3Kα. In a notable study, this analog was instrumental in preparing a series of 2,6,8-substituted imidazopyridine derivatives which were then assessed for their ability to inhibit PI3Kα. This research underscores the potential of the bromo-methoxypyridine scaffold in the development of targeted cancer therapies.

The 2-aminopyridine framework is a key component of certain drugs used to treat neurological conditions. researchgate.net While research specifically employing this compound for neurological applications is not extensively reported, a related isomer, N-(6-methoxypyridin-3-yl)quinoline-2-amine, has been investigated for creating imaging agents for Parkinson's disease. nih.gov This indicates that the methoxypyridin-amine scaffold could be a valuable template for designing molecules capable of crossing the blood-brain barrier and interacting with targets within the central nervous system.

The 2-aminopyridine moiety is a highly adaptable scaffold for the design of enzyme inhibitors. researchgate.net As previously noted, a close analog of this compound has been used to synthesize inhibitors of PI3Kα. The mechanism of action for such inhibitors typically involves binding to the ATP-binding site of the enzyme, which in turn blocks its catalytic function. The specific substituents on the pyridine ring are critical in determining the binding affinity and selectivity of the inhibitor. Although detailed enzyme inhibition studies for direct derivatives of this compound are not yet widely documented, the broader class of 2-aminopyridines has been studied for the inhibition of other important enzymes, such as Janus kinases (JAKs) and cyclooxygenases (COXs), which are key targets in the treatment of inflammatory diseases and cancer. researchgate.netnih.govmdpi.com

Receptor Antagonism (e.g., Dopamine (B1211576) D2/D3, Serotonin-3 Receptors)

While direct antagonism by this compound itself is not documented for these specific receptors, the broader class of aminopyridine derivatives has been explored for various roles in the central nervous system. For example, other substituted pyridines have been investigated as antagonists for receptors such as the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov However, specific data for this compound's activity at dopamine or serotonin (B10506) receptors remains uncharacterized in the available literature.

Antibacterial and Antifungal Properties

There is limited specific data in peer-reviewed literature that characterizes the antibacterial and antifungal properties of this compound. While many heterocyclic compounds, including various alkaloid derivatives containing pyridine rings, are known to possess antimicrobial activity, dedicated studies on this particular compound are not prevalent. nih.gov

Research into related structures provides some context. For instance, studies on complex 1,4-dihydropyrimidine (B1237445) derivatives, which can be synthesized using various substituted aldehydes and urea/thiourea, have shown that the introduction of different functional groups can lead to promising antibacterial and antifungal agents. researchgate.net Similarly, other bromo-substituted heterocyclic systems have demonstrated potent activity against various pathogens. nih.gov However, without direct testing, these findings cannot be extrapolated to confirm the antimicrobial efficacy of this compound.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Activity

Structure-activity relationship (SAR) studies specific to this compound are not extensively documented. However, analysis of related series of compounds highlights the influence of its constituent functional groups—the bromo group and the methoxy group—on biological activity.

In SAR studies of different heterocyclic scaffolds, the presence and position of a bromine atom can significantly impact receptor affinity and functional activity. For example, in a series of pyridomorphinans, a 4-bromo substituent was found to be detrimental to mu-opioid receptor (MOR) affinity compared to other halogen substitutions. nih.gov Conversely, in studies of N-(6-Methylpyridin-yl)-substituted aryl amides, a bromo-substituent on a phenyl ring was part of the synthetic strategy to create novel antagonists for the mGluR5 receptor. nih.gov

The methoxy group is also a critical modulator of activity. Its electron-donating nature and potential for hydrogen bonding can influence a molecule's binding orientation and metabolic stability. The precise contribution of the bromo and methoxy groups in the 5- and 6-positions of the 2-aminopyridine core would require specific biological assays and computational studies to elucidate.

Applications in Proteomics Research for Protein Enrichment

Currently, there is no information available in the scientific literature describing the use of this compound for protein enrichment applications in proteomics research.

Research in Agrochemical Applications

Role as a Key Building Block for Herbicides

5-Bromo-6-methoxypyridin-2-amine is utilized as a foundational component in the development of new herbicidal molecules. The presence of the bromo and methoxy (B1213986) groups on the pyridine (B92270) ring allows for various chemical modifications, enabling the synthesis of a diverse range of active ingredients. These modifications are crucial in designing selective herbicides that target specific weeds without harming the crops. The amine group on the pyridine ring provides a reactive site for further chemical reactions, allowing it to be integrated into larger, more complex herbicidal structures.

The development of novel herbicides is a continuous process to combat the emergence of weed resistance to existing products. By incorporating building blocks like this compound, researchers can create herbicides with new modes of action, which is a key strategy in resistance management.

| Property | Significance in Herbicide Synthesis |

| Pyridine Ring | Core structure found in many successful herbicides. |

| Bromo Group | Can be a site for cross-coupling reactions to build molecular complexity. |

| Methoxy Group | Influences the electronic properties and solubility of the final molecule. |

| Amine Group | Provides a key point of attachment for other chemical moieties. |

Applications in Fungicide Formulations

In the realm of fungicide development, this compound is also employed as a critical intermediate. The pyridine scaffold is a well-established feature in many fungicidal compounds, and this particular substituted pyridine offers a unique starting point for the synthesis of novel active ingredients. The development of new fungicides is essential for managing a wide array of plant diseases that can devastate crops and reduce yields.

The structural features of this compound can be chemically manipulated to design fungicides that are effective against specific fungal pathogens. The synthesis process may involve reactions that modify the substituent groups or build upon the pyridine core to create a molecule that can disrupt the life cycle of the target fungi.

| Fungicide Development Aspect | Contribution of this compound |

| Novel Active Ingredients | Serves as a starting material for the creation of new fungicidal compounds. |

| Broad-Spectrum Efficacy | Potential to be a precursor for fungicides effective against a range of plant pathogens. |

| Resistance Management | Contributes to the development of fungicides with new modes of action to combat resistance. |

Contribution to Enhanced Crop Protection Products

The ongoing research and use of such intermediates are vital for the agricultural industry to keep pace with the evolving threats to crop health and productivity. The synthesis of next-generation crop protection agents often relies on the availability of unique and adaptable chemical building blocks like this compound.

Research in Material Science Applications

Potential for Creating Advanced Materials, Including Polymers

Theoretically, the structure of 5-Bromo-6-methoxypyridin-2-amine suggests its potential as a monomer for polymerization. The presence of the amine and bromo functional groups offers reactive sites for various polymerization reactions. For instance, the amino group could potentially participate in condensation polymerization to form polyamides or polyimines. The bromo-substituent could be utilized in cross-coupling reactions, a common method for creating conjugated polymers. mdpi.com These types of polymers, which feature alternating single and double bonds, are of significant interest for their electronic and optical properties. researchgate.net

However, a thorough review of existing literature did not yield specific examples or detailed studies on the synthesis of polymers derived from this compound. Research on related substituted pyridines has demonstrated their successful use in creating polymers with applications in ion sensing and other advanced functions. researchgate.net

Development of Coatings with Specific Chemical Resistance

The incorporation of halogenated compounds, such as those containing bromine, into polymer backbones can enhance the chemical resistance and fire-retardant properties of the resulting materials. The methoxy (B1213986) group in this compound could also influence the solubility and adhesion properties of a potential coating.

While there is a general understanding that halopyridines can be used to create chemically robust materials, there is no specific research available that details the formulation or testing of coatings based on this compound. The development of such coatings would require extensive research to determine the optimal polymerization conditions and to evaluate the performance of the resulting material against various chemical agents.

Exploration in Electronic Materials due to Unique Electronic Properties

The electronic properties of pyridine (B92270) and its derivatives make them promising candidates for applications in electronic materials, including organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The nitrogen atom in the pyridine ring can act as an electron-withdrawing group, influencing the electronic energy levels of the molecule. The bromo and methoxy substituents on the pyridine ring of this compound would further modulate these electronic properties.

While there is a broad interest in pyridine-containing compounds for electronic applications, specific studies detailing the electronic properties of this compound or its use in electronic devices could not be identified. Such research would involve theoretical calculations and experimental measurements to characterize its charge transport capabilities and energy levels, which are crucial for its potential application in electronic materials. researchgate.net

Advanced Analytical Methodologies in Chemical Research of 5 Bromo 6 Methoxypyridin 2 Amine

Spectroscopic Characterization Techniques.leyan.com

Spectroscopic methods are indispensable for probing the molecular structure of 5-Bromo-6-methoxypyridin-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy collectively offer a detailed picture of the compound's atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C).leyan.com

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In a typical analysis, the chemical shifts (δ) are reported in parts per million (ppm). For this compound, the expected signals would include distinct peaks for the aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the protons of the amine group. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets) reveal adjacent proton-proton couplings. A certificate of analysis for this compound confirms that its ¹H NMR spectrum is consistent with the expected structure. leyan.com

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, signals are expected for the four carbon atoms of the pyridine ring, the carbon atom of the methoxy group, and the carbon atom bonded to the bromine. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, carbons bonded to electronegative atoms like oxygen and nitrogen, or those in an aromatic system, will appear at characteristic downfield positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for similar structures and may not represent exact experimental values.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H (aromatic) | 6.5 - 8.0 | d, d |

| NH₂ | 4.5 - 6.0 | s (broad) | |

| OCH₃ | 3.8 - 4.2 | s | |

| Solvent (e.g., DMSO-d₆) | ~2.50 | quintet | |

| ¹³C | C-Br | ~100 - 110 | - |

| C-NH₂ | ~155 - 165 | - | |

| C-OCH₃ | ~160 - 170 | - | |

| C (aromatic) | ~110 - 145 | - | |

| OCH₃ | ~50 - 60 | - | |

| Solvent (e.g., DMSO-d₆) | ~39.5 | septet |

Mass Spectrometry.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (C₆H₇BrN₂O), the molecular weight is 203.04 g/mol . chemicalbook.com The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of similar intensity. Fragmentation may involve the loss of the methoxy group (-OCH₃), the bromine atom (-Br), or other small neutral molecules, providing further confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.nih.govcore.ac.uk

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular bonds or functional groups. core.ac.uk For this compound, characteristic vibrational bands would be expected for the N-H stretches of the amine group, C-H stretches of the aromatic ring and methoxy group, C=N and C=C stretching vibrations within the pyridine ring, C-O stretching of the methoxy group, and the C-Br stretch. nih.govcore.ac.uk

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Note: These are predicted frequency ranges based on data for similar compounds. nih.govcore.ac.ukresearchgate.netresearchgate.netredalyc.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch (amine) | 3300 - 3500 | IR, Raman |

| C-H stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C-H stretch (methoxy) | 2850 - 2950 | IR, Raman |

| C=N, C=C stretch (pyridine ring) | 1400 - 1600 | IR, Raman |

| N-H bend (amine) | 1550 - 1650 | IR |

| C-O stretch (methoxy) | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) | IR, Raman |

| C-Br stretch | 500 - 650 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy.redalyc.org

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, characteristic absorptions are expected due to π-π* transitions within the pyridine ring system. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. The presence of substituents like the amino and methoxy groups, which are auxochromes, can shift the absorption bands to longer wavelengths (a bathochromic or red shift).

X-ray Diffraction (XRD) for Solid-State Structure Elucidation.

Chromatographic Techniques for Purity and Separation (HPLC, LC-MS, UPLC).leyan.comkingston.ac.uk

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods used in the analysis of this compound.

HPLC and UPLC: These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a compound like this compound, reversed-phase HPLC or UPLC would typically be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions. By comparing the retention time to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantitative analysis and the determination of purity. A certificate of analysis for this compound indicates a purity of 99.57% as determined by HPLC. leyan.com UPLC offers faster analysis times and higher resolution compared to conventional HPLC.

LC-MS: This hybrid technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. kingston.ac.uk As the compound elutes from the LC column, it is introduced into the mass spectrometer, which provides molecular weight and structural information. LC-MS is particularly valuable for confirming the identity of the peak in a chromatogram and for identifying any impurities that may be present. For this compound, LC-MS analysis would confirm the molecular weight of the main peak and help in the characterization of any minor co-eluting species. kingston.ac.uk

Thermal Analysis (TG-DTA) for Degradation and Stability

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are pivotal in characterizing the thermal stability and degradation profile of chemical compounds. These methods provide valuable insights into the material's behavior as a function of temperature. TGA measures the change in mass of a sample as it is heated, indicating decomposition temperatures and the presence of volatile components. DTA, on the other hand, detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions such as melting, crystallization, and decomposition.

While specific TG-DTA research data for this compound is not extensively available in the public domain, the thermal behavior of structurally related aminopyridine and substituted pyridine derivatives has been investigated. These studies offer a comparative framework for understanding the potential thermal characteristics of the target compound.

For instance, studies on various aminopyridine isomers and their coordination compounds demonstrate that thermal stability is significantly influenced by the substitution pattern on the pyridine ring and the nature of any coordinated metal ions. nih.gov Typically, the decomposition of such compounds occurs in multiple, often overlapping, stages.

A hypothetical thermal analysis of this compound would likely proceed under a controlled nitrogen atmosphere with a constant heating rate. The resulting TGA curve would be expected to show an initial stable region, followed by one or more mass loss steps corresponding to the sequential fragmentation of the molecule. The DTA curve would concurrently display endothermic or exothermic peaks associated with these decomposition events.

Hypothetical TG-DTA Data for this compound

The following table represents a hypothetical data set for the thermal analysis of this compound, based on the analysis of related compounds. This data is for illustrative purposes only and is not derived from experimental results for the specified compound.

| Temperature Range (°C) | Mass Loss (%) | DTA Peak(s) (°C) | Probable Assignment |

| 30 - 200 | ~0 | - | Initial stable phase |

| 200 - 350 | ~35 | Endotherm at 280 | Loss of methoxy group |

| 350 - 500 | ~45 | Exotherm at 420 | Fragmentation of the pyridine ring and loss of bromine |

| > 500 | ~20 | - | Final decomposition to residual char |

The initial decomposition step might involve the cleavage of the methoxy group, a common thermal degradation pathway for methoxy-substituted heterocycles. Subsequent fragmentation at higher temperatures would likely lead to the breakdown of the pyridine ring and the release of the bromine atom. The final residual mass would depend on the extent of carbonization under the inert atmosphere.

常见问题

Q. What are the optimal synthetic routes for preparing 5-Bromo-6-methoxypyridin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or functionalization of a pyridine precursor. For brominated pyridines, common methods include:

- Substitution Reactions : Reacting 2-amino-5-bromo-pyridine derivatives with methoxylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Reflux conditions (80–120°C) are often required for complete conversion .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product. Purity can be confirmed via HPLC or NMR (¹H/¹³C) .

- Yield Optimization : Kinetic studies suggest that slow addition of the methoxylating agent and inert atmosphere (N₂/Ar) minimize side reactions.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Structural characterization involves:

- Spectroscopic Analysis :

- ¹H NMR : Peaks for NH₂ (~5–6 ppm, broad), methoxy group (~3.8 ppm, singlet), and aromatic protons (6.5–8.5 ppm, coupling patterns confirm substitution positions) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 217 (C₆H₆BrN₂O) with fragmentation patterns matching bromine loss (Br⁻ at m/z 80/82) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction studies resolve bond angles and substituent positions (requires high-purity crystals) .

Q. What are the key solubility and stability properties of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO, DMF, and methanol; poorly soluble in water. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS for biological assays) .

- Stability : Stable at RT for short-term storage (1–2 weeks) under inert gas. Long-term storage requires refrigeration (4°C) in amber vials to prevent bromine dissociation or oxidation .

Advanced Research Questions

Q. How do electronic effects of the bromine and methoxy substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Bromine as a Leaving Group : The electron-withdrawing bromine at C5 activates the pyridine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) are effective for aryl-aryl bond formation .

- Methoxy Group Effects : The electron-donating methoxy group at C6 deactivates adjacent positions, directing coupling reactions to C5. Computational DFT studies (e.g., Gaussian software) can model charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing Br with Cl or F) clarifies contributions to bioactivity. For example, bromine enhances hydrophobic interactions in enzyme binding pockets, while methoxy groups modulate solubility .

- Dose-Response Analysis : Use IC₅₀/EC₅₀ assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines (HEK293, HeLa) to account for cell-type-specific effects. Statistical tools like ANOVA identify significant variations .

Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Silico Tools :

- CYP450 Metabolism Prediction : Software like Schrödinger’s ADMET Predictor identifies likely oxidation sites (e.g., demethylation of the methoxy group).

- Docking Simulations : AutoDock Vina models interactions with cytochrome P450 enzymes to predict metabolite formation .

- Experimental Validation : LC-MS/MS analysis of liver microsome incubations confirms predicted metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。